molecular formula C6H6N2O2 B098634 2-Methyl-6-nitropyridine CAS No. 18368-61-1

2-Methyl-6-nitropyridine

Cat. No.: B098634
CAS No.: 18368-61-1
M. Wt: 138.12 g/mol
InChI Key: DEEYZLKYZZUQPC-UHFFFAOYSA-N
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Description

2-Methyl-6-nitropyridine is an organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a nitro group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitropyridine typically involves the nitration of 2-methylpyridine. One common method is the reaction of 2-methylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite ion (HSO3-) in water to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Ammonia or amines in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Reduction: 2-Methyl-6-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 2-Carboxy-6-nitropyridine.

Scientific Research Applications

2-Methyl-6-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-3-nitropyridine
  • 2-Methyl-4-nitropyridine
  • 2-Methyl-5-nitropyridine

Comparison: 2-Methyl-6-nitropyridine is unique due to the position of the nitro group, which significantly influences its chemical reactivity and physical properties. Compared to its isomers, this compound has distinct reactivity patterns, particularly in nucleophilic substitution reactions. The position of the nitro group affects the electron density distribution on the pyridine ring, making it more or less reactive towards certain reagents .

Properties

IUPAC Name

2-methyl-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEYZLKYZZUQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305469
Record name 2-Methyl-6-nitropyridine
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-61-1
Record name 2-Methyl-6-nitropyridine
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Record name 2-Methyl-6-nitropyridine
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Record name 2-Nitro-6-picoline
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Record name 2-Methyl-6-nitropyridine
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Record name 2-Methyl-6-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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